Ornidazole, chemically known as (RS)-1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, is a synthetic compound classified as a 5-nitroimidazole derivative. [, ] This classification places it in a group of compounds known for their potent activity against anaerobic bacteria and certain protozoa. [] Ornidazole's primary role in scientific research stems from its use as a tool for investigating various biological processes, particularly those related to anaerobic organisms. [, , , ]
Synthesis Analysis
One method for synthesizing an ornidazole derivative, benzoyl ornidazole, involves a multi-step process: []
Molecular Structure Analysis
While specific structural analyses were not detailed in the provided abstracts, the research frequently mentions ornidazole's nitro group as a key functional group. [, , , ] This nitro group plays a critical role in the drug's mechanism of action. [, ] Understanding the spatial arrangement and electronic properties of the nitro group within the ornidazole molecule is essential for comprehending its interactions with biological targets.
Chemical Reactions Analysis
Ornidazole undergoes reduction reactions, particularly at its nitro group, which is crucial for its mechanism of action. [, , , ] This reduction is often facilitated by enzymes like nitroreductases found in anaerobic bacteria and protozoa. [, ] The reduction process can generate reactive intermediates, including the nitro radical anion (R–NO2˙−), which contribute to the drug's biological activity. [, ]
Mechanism of Action
Ornidazole's mechanism of action hinges on its interaction with anaerobic organisms. [, , , ] The drug enters the target cell and undergoes enzymatic reduction, primarily by nitroreductases. [, ] This reduction forms a reactive nitro radical anion. [, ] The highly reactive radical then interacts with critical cellular components, such as DNA, leading to damage and ultimately cell death. [, ]
Interestingly, research suggests that ornidazole may also inhibit photosynthesis through a distinct mechanism. [] In this case, instead of interacting with ferredoxin as metronidazole does, ornidazole directly hinders the activity of two Calvin cycle enzymes: triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). [] This finding highlights ornidazole's potential to impact biological processes beyond its established antimicrobial activity.
Applications
In Vitro Studies: Ornidazole is a valuable tool in laboratory settings for studying the growth and behavior of anaerobic bacteria and protozoa. [, , , ] Researchers can use ornidazole to selectively inhibit these organisms, facilitating the isolation and study of other microbes or investigating the impact of anaerobic infections on various biological systems.
Animal Models: Ornidazole is used in animal models to investigate the progression and treatment of diseases caused by anaerobic organisms. [, , ] For instance, researchers employed an ornidazole-treated rat model to explore the drug's potential in restricting the growth of endometriosis, possibly through its anti-inflammatory and antiangiogenic effects. []
Photosynthesis Research: The discovery of ornidazole's ability to inhibit photosynthesis opens avenues for its use in studying photosynthetic pathways and the regulation of the Calvin cycle. [] By selectively inhibiting TPI and GAPDH, ornidazole can help researchers dissect the intricate mechanisms governing carbon fixation and sugar production in photosynthetic organisms.
Future Directions
Structure-Activity Relationships: Exploring how modifications to ornidazole's molecular structure, particularly around the nitro group, affect its biological activity and pharmacological properties could lead to the development of more targeted and effective antimicrobial agents. [, ]
Drug Delivery Systems: Developing innovative drug delivery systems for ornidazole, such as colon-targeted formulations, could enhance its therapeutic efficacy while minimizing potential side effects. [, , ] This is particularly relevant for treating infections localized in the gastrointestinal tract.
Related Compounds
Levornidazole
Compound Description: Levornidazole, the (S)-enantiomer of Ornidazole, is a 5-nitroimidazole antimicrobial agent. Research indicates that Levornidazole exhibits comparable or slightly superior in vitro activity against anaerobic bacteria compared to Ornidazole, Metronidazole, and Dextrornidazole. [] This includes notable efficacy against Bacteroides fragilis, Bacteroides thetaiotaomicron, Clostridium difficile, Clostridium perfringens, and Peptostreptococcus magnus. [] Human studies indicate Levornidazole exhibits similar pharmacokinetic parameters and cumulative excretion rates to Ornidazole following intravenous administration. [] Crucially, no chiral inversion of Levornidazole to Dextrornidazole was observed in these studies. [, ]
Relevance: Levornidazole is the (S)-enantiomer of Ornidazole. Both compounds share almost identical structures, differing only in the spatial arrangement of atoms around a single chiral center. Despite the structural similarity, Levornidazole exhibits superior in vitro activity against specific anaerobic bacteria compared to Ornidazole. [] This highlights the potential impact of stereochemistry on biological activity.
Dextrornidazole
Compound Description: Dextrornidazole represents the (R)-enantiomer of Ornidazole and belongs to the 5-nitroimidazole class of antimicrobial agents. Studies comparing its in vitro activity against anaerobic bacteria reveal similar or slightly lower potency compared to Levornidazole. [] Notably, a study investigating the chiral inversion of Levornidazole in healthy Chinese subjects did not detect Dextrornidazole in plasma or urine samples following Levornidazole administration. []
Relevance: Dextrornidazole is the (R)-enantiomer of Ornidazole. Although they are structurally very similar, their enantiomeric relationship results in distinct spatial arrangements of atoms, potentially impacting their interactions with biological targets and influencing their activities. The absence of Dextrornidazole following Levornidazole administration suggests a lack of in vivo chiral inversion. [] This finding has significant implications for the pharmacokinetic and pharmacodynamic profiles of these enantiomers.
Metronidazole
Compound Description: Metronidazole, a prominent 5-nitroimidazole antimicrobial agent, serves as a benchmark for comparing the activity of other nitroimidazoles. Notably, studies demonstrate Ornidazole exhibits superior efficacy against Trichomonas vaginalis compared to Metronidazole. [] Furthermore, clinical evaluations reveal a higher effective rate for Ornidazole in treating anaerobic vaginitis compared to Metronidazole, accompanied by a lower incidence of side effects. [] Conversely, Metronidazole demonstrates a superior cost-effectiveness ratio compared to Ornidazole in treating gingivitis. []
Relevance: Both Ornidazole and Metronidazole belong to the 5-nitroimidazole class, sharing a core structural motif responsible for their antimicrobial activity. While generally considered less effective than Ornidazole, Metronidazole presents a more cost-effective option for specific applications like gingivitis treatment. [] This highlights the importance of considering both efficacy and economic factors when selecting an appropriate treatment.
Relevance: Both Ornidazole and Tinidazole belong to the nitroimidazole class of antimicrobial agents and share structural similarities. While their clinical efficacy appears comparable for specific indications, research suggests Levornidazole, the (S)-enantiomer of Ornidazole, exhibits superior efficacy in treating pelvic inflammatory disease compared to Tinidazole. [] This highlights subtle differences in their pharmacological profiles.
Secnidazole
Compound Description: Secnidazole, a 5-nitroimidazole derivative, is used to treat various protozoan and anaerobic bacterial infections. While not extensively discussed in the provided papers, it was included in an oral provocation test alongside metronidazole, tinidazole, and ornidazole in a study on fixed drug eruption. [] The negative result for secnidazole in this context suggests it was not the causative agent of the observed reaction, unlike ornidazole.
Relevance: Secnidazole, like Ornidazole, belongs to the 5-nitroimidazole family of drugs, indicating structural similarities. While specific comparative studies are limited within the provided research, Secnidazole's inclusion in the oral provocation test underscores its relevance as a comparable therapeutic option. []
Benzoyl Ornidazole
Compound Description: Benzoyl Ornidazole is a derivative of Ornidazole synthesized by reacting Ornidazole with benzoyl chloride in the presence of a fatty acid ester and an organic base. [] This novel compound acts as a prodrug of Ornidazole, designed to improve palatability by masking the bitter taste of the parent drug, making it more suitable for pediatric use. []
Relevance: Benzoyl Ornidazole is a prodrug of Ornidazole, meaning it is metabolized in the body to release the active drug, Ornidazole. The benzoyl group modification aims to improve patient acceptability, particularly in pediatric formulations, without altering the pharmacological profile of Ornidazole. [] This exemplifies a strategy in drug development to enhance patient compliance.
Ornidazole Glucuronide
Compound Description: Ornidazole undergoes stereoselective glucuronidation as its primary metabolic pathway in humans. [] This process involves the enzymatic conjugation of Ornidazole enantiomers with glucuronic acid, forming Ornidazole glucuronides. Specifically, UDP-glucuronosyltransferases (UGTs) 1A9 and 2B7 exhibit preferential activity towards R-ornidazole and S-ornidazole, respectively, leading to the formation of their respective glucuronide conjugates. [] These metabolites are subsequently eliminated via renal excretion. []
Relevance: Ornidazole glucuronides represent major metabolites of Ornidazole, formed through a stereoselective process involving specific UGT enzymes. [] Understanding the metabolic fate of Ornidazole, particularly the enzymes involved and the resulting metabolites, is crucial for comprehending its pharmacokinetic profile, potential drug interactions, and interindividual variability in response.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(1'R,2S,3S,3'S,4'R,5R,7'S,11'R)-4'-hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde is a natural product found in Bipolaris maydis with data available.
Ophthalmic acid is a L-glutamine derivative that is L-glutamine substituted by a 1-[(carboxymethyl)amino]-1-oxobutan-2-yl at the terminal amino nitrogen atom. It has a role as a biomarker and a human metabolite. It is a conjugate acid of an Ophthalmate. Ophthalmic acid is a natural product found in Psychotria punctata, Homo sapiens, and other organisms with data available.
Opicapone is a ring assembly and an oxadiazole. Opicapone is a potent, reversible, and peripherally-acting third-generation inhibitor of catechol-o-methyltransferase (COMT), an enzyme involved in the breakdown of various catecholamines including dopamine. Many patients with Parkinson’s disease treated with levodopa plus a dopa decarboxylase (DDC) inhibitor (eg carbidopa) experience motor complications over time, which calls for the management of these symptoms through the use of a dopamine agonist, a monoamine oxidase B inhibitor (selegiline, rasagiline), a catechol-O-methyl transferase (COMT) inhibitor, or amantadine, or using a modified-release formulation of levodopa. Opicapone is used for adjunct therapy to levodopa and carbidopa in adult patients with Parkinson's disease and end-of-dose motor fluctuations. Opicapone was approved for use by the European Commission in June 2016 and the FDA in April 2020. It is marketed under the brand name Ongentys as once-daily oral capsules. Exhibiting a long duration of action that exceeds 24 hours, opicapone can be administered once-daily and demonstrates the lowest risk for cytotoxicity compared to other catechol-O-methyltransferase inhibitors. Opicapone is a Catechol-O-Methyltransferase Inhibitor. The mechanism of action of opicapone is as a Catechol O-Methyltransferase Inhibitor. Opicapone is a catechol-O-methyltransferase inhibitor that is used as adjunctive therapy to levodopa/carbidopa in patients with Parkinson disease experiencing difficulty with “off” episodes when motor symptoms breakthrough on treatment. Opicapone has been associated with a minimal rate of serum enzyme elevations during therapy and has not been linked to cases of clinically apparent liver injury with jaundice.
Novel diacylglycerol (DAG) photoswitch, enabling efficient control of TRPC3 by light OptoDArG is a diacylglycerol (DAG) photoswitch, which enables efficient control of TRPC3 by light.